Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate chemical properties
Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Introduction
Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate, also known by its common name Ethyl veratroylacetate, is a β-keto ester of significant interest in synthetic organic chemistry. As a polyfunctional molecule, it incorporates an aromatic ring rich in electrons, two carbonyl groups, and an acidic α-hydrogen, making it a versatile building block for the synthesis of more complex molecular architectures. Its structural features are pivotal in its role as an intermediate in the production of pharmaceuticals and other fine chemicals.[1]
This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and reactivity of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate. The content is tailored for researchers, scientists, and drug development professionals, offering both fundamental knowledge and practical insights into its application.
Physicochemical Properties
The core physical and chemical characteristics of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 4687-37-0 | [1][2] |
| Molecular Formula | C₁₃H₁₆O₅ | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| IUPAC Name | Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate | |
| Synonyms | Ethyl veratroylacetate, Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate | [1] |
| Appearance | Yellowish oil / liquid | [3] |
| Density (calculated) | 1.136 ± 0.06 g/cm³ (at 20 °C) | [2] |
| Solubility | Very slightly soluble in water (0.73 g/L at 25 °C, calculated). Soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. | [2][4] |
| Storage | 2-8°C, Refrigerator | [1] |
Synthesis and Mechanism
The primary and most efficient method for synthesizing β-keto esters such as Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate is the Crossed Claisen Condensation.
Primary Synthetic Route: Crossed Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester.[5][6] A "crossed" or "mixed" Claisen condensation involves two different esters. This reaction is most effective when one of the ester partners, in this case, an aromatic ester like ethyl 3,4-dimethoxybenzoate, has no α-hydrogens and therefore cannot enolize.[7][8] This prevents self-condensation of the aromatic ester and directs the reaction to form a single primary product.
The other reactant, ethyl acetate, possesses acidic α-hydrogens and acts as the nucleophilic component after being deprotonated by the base. A base such as sodium ethoxide (NaOEt) is strategically chosen to match the alkoxy group of the ester, thereby preventing transesterification side reactions that would otherwise scramble the ester groups.[6][8] The thermodynamic driving force for the reaction is the final deprotonation of the newly formed β-keto ester, which has a highly acidic α-proton (pKa ≈ 11), to form a resonance-stabilized enolate.[7][9] An acidic workup is required in the final step to protonate this enolate and yield the neutral β-keto ester product.[5]
Detailed Reaction Mechanism
The mechanism proceeds through several distinct steps, as illustrated in the diagram below.
Caption: Step-wise mechanism of the Crossed Claisen Condensation.
Experimental Protocol: Synthesis
This protocol describes a representative gram-scale synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate.
Materials and Equipment:
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
Ethyl 3,4-dimethoxybenzoate
-
Ethyl acetate (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Ethoxide: In a dry 500 mL three-neck flask equipped with a reflux condenser and nitrogen inlet, add 150 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C in an ice bath.
-
Addition of Reactants: In a dropping funnel, prepare a mixture of 21.0 g (0.1 mol) of ethyl 3,4-dimethoxybenzoate and 17.6 g (0.2 mol) of anhydrous ethyl acetate. Add this mixture dropwise to the stirred sodium ethoxide solution over 30-45 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture again in an ice bath and slowly add 100 mL of cold 1 M HCl to neutralize the excess base and protonate the product enolate, until the pH is ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is critical for confirming the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to keto-enol tautomerism, the NMR spectrum of a β-keto ester often shows two sets of signals corresponding to the two isomers. The enol form is stabilized by intramolecular hydrogen bonding, resulting in a characteristic downfield signal for the enolic proton.
Caption: Equilibrium between the keto and enol tautomers.
Predicted ¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Tautomer |
|---|---|---|---|---|
| ~12.5 | Singlet (broad) | <1H | Enolic -OH | Enol |
| 7.5-7.6 | Multiplet | 2H | Aromatic C-H | Both |
| 6.9 | Doublet | 1H | Aromatic C-H | Both |
| ~5.6 | Singlet | <1H | Vinylic =C-H | Enol |
| 4.2 | Quartet | 2H | -OCH₂CH₃ | Both |
| 3.95 | Singlet | 6H | Ar-OCH₃ (x2) | Both |
| 3.9 | Singlet | >1H | α-CH₂ | Keto |
| 1.2-1.3 | Triplet | 3H | -OCH₂CH₃ | Both |
Predicted ¹³C NMR (CDCl₃, 101 MHz):
| Chemical Shift (δ, ppm) | Assignment | Tautomer |
|---|---|---|
| ~192 | Aromatic C=O | Keto |
| ~175 | Enolic C-O | Enol |
| ~168 | Ester C=O | Both |
| ~154, ~149 | Aromatic C-O | Both |
| ~128 | Aromatic C-H | Both |
| ~110 | Aromatic C-H | Both |
| ~90 | Vinylic =C-H | Enol |
| ~62 | -OCH₂CH₃ | Both |
| ~56 | Ar-OCH₃ | Both |
| ~46 | α-CH₂ | Keto |
| ~14 | -OCH₂CH₃ | Both |
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Medium | O-H stretch (from enol form) |
| 3010-2900 | Medium | C-H stretch (sp³ and aromatic) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1715 | Strong | C=O stretch (conjugated ketone, keto form) |
| ~1640 | Strong | C=O stretch (conjugated system, enol form) |
| ~1600, ~1515 | Strong | C=C stretch (aromatic ring) |
| ~1270, ~1140 | Strong | C-O stretch (ethers and ester) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): m/z = 252.27 (corresponding to C₁₃H₁₆O₅)
-
Key Fragments:
-
m/z = 207: Loss of ethoxy group (-OC₂H₅)
-
m/z = 165: Veratroyl cation [ (CH₃O)₂C₆H₃CO⁺ ], a very common and stable fragment.
-
m/z = 137: Loss of CO from the veratroyl cation.
-
Chemical Reactivity and Synthetic Utility
The unique arrangement of functional groups in Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate endows it with a rich and synthetically valuable reactivity profile.
Acidity and Enolate Formation
The most significant chemical feature is the acidity of the methylene protons situated between the two carbonyl groups (the α-protons). These protons can be readily abstracted by a moderately strong base to form a resonance-stabilized enolate. This enolate is an excellent carbon nucleophile, serving as a key intermediate in various C-C bond-forming reactions, such as alkylations and acylations.
Key Reactions and Applications
The synthetic utility of this compound is vast, primarily leveraging the reactivity of its enolate form. It is a cornerstone intermediate for building more complex molecules, particularly in the pharmaceutical industry.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS # 4687-37-0, Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate, Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate, Ethyl veratroylacetate - chemBlink [chemblink.com]
- 3. rsc.org [rsc.org]
- 4. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
